N-(2H-1,3-benzodioxol-5-yl)-2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic small molecule characterized by a quinolin-4-one core substituted with a fluorobenzenesulfonyl group at position 3, a fluorine atom at position 6, and an acetamide moiety linked to a 1,3-benzodioxol-5-yl group. The compound’s synthesis likely involves multi-step protocols, including sulfonylation of the quinoline scaffold and amide coupling, though explicit synthetic details are absent in the provided evidence.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F2N2O6S/c25-14-1-5-17(6-2-14)35(31,32)22-11-28(19-7-3-15(26)9-18(19)24(22)30)12-23(29)27-16-4-8-20-21(10-16)34-13-33-20/h1-11H,12-13H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZYKPKLTQVURL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C(=O)C4=C3C=CC(=C4)F)S(=O)(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F2N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is N-(1,3-benzodioxol-5-yl)-2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide. Its molecular formula is with a molecular weight of 498.46 g/mol. The structure includes a benzodioxole moiety and a fluorinated quinoline derivative, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H16F2N2O6S |
| Molecular Weight | 498.46 g/mol |
| Purity | ≥95% |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the benzodioxole ring from catechol and the introduction of the fluorinated quinoline group through various organic reactions. Key steps include:
- Formation of Benzodioxole : Cyclization of catechol with formaldehyde.
- Synthesis of Fluorinated Quinoline : Utilizing Fischer indole synthesis followed by fluorination.
- Amide Bond Formation : Coupling the intermediates using coupling agents like EDCI and HOBt.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that quinoline derivatives can inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways. For example, similar compounds have been reported to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells .
Neuroprotective Effects
There is emerging evidence that compounds featuring benzodioxole structures can exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and ALS (Amyotrophic Lateral Sclerosis). Research has indicated that these compounds can modulate neuroinflammatory responses and protect neuronal cells from apoptotic signals .
Case Studies
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several quinoline derivatives against common pathogens. The results demonstrated that this compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Case Study 2: Anticancer Potential
In vitro assays conducted on human breast cancer cell lines revealed that this compound induced significant cytotoxic effects, leading to increased apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed the activation of caspase pathways .
Comparison with Similar Compounds
Research Findings and Limitations
- Structural Characterization: The compound’s conformation could be analyzed using ring puckering coordinates (Cremer-Pople parameters) to assess planarity of the quinoline core .
- Synthetic Challenges : The fluorinated sulfonyl group may complicate purification due to high polarity, a common issue in sulfonamide synthesis .
- Evidence Gaps: No pharmacological or crystallographic data are provided. Comparative efficacy, toxicity, or binding affinity studies remain speculative.
Recommendations for Further Study
Crystallographic Analysis : Employ SHELX programs (e.g., SHELXL) for precise structural determination and comparison with analogs .
In Silico Screening : Molecular docking against sulfonamide-sensitive targets (e.g., carbonic anhydrase IX) to predict activity.
ADMET Profiling : Assess metabolic stability, particularly defluorination or sulfonamide cleavage risks.
Preparation Methods
Cyclization of Aniline Derivatives
The quinoline skeleton is typically constructed via Gould-Jacobs cyclization, wherein aniline derivatives react with β-ketoesters under thermal conditions. For example, 4-fluoroaniline can be condensed with ethoxy methylene cyanoacetate to form a propenoate intermediate, which undergoes cyclization in polyphosphoric acid (PPA) at 120–140°C.
Reaction Conditions:
Fluorination at Position 6
Direct fluorination of the quinoline core is challenging due to regioselectivity issues. An alternative route involves starting with 2,4-difluoronitrobenzene, which undergoes nucleophilic aromatic substitution with ammonia to introduce the amino group at position 6. Subsequent hydrogenation and cyclization yield the 6-fluoroquinoline precursor.
Sulfonylation at Position 3
Selection of Sulfonating Agents
The introduction of the 4-fluorobenzenesulfonyl group requires electrophilic aromatic substitution (EAS) or metal-catalyzed coupling. Phosphorus oxychloride (POCl₃) is commonly used to activate the quinoline at position 3, facilitating sulfonylation with 4-fluorobenzenesulfonyl chloride.
Optimized Protocol:
Challenges in Regioselectivity
Competing sulfonation at position 8 is mitigated by steric hindrance from the 6-fluoro substituent. Computational studies suggest that the electron-withdrawing fluoro group deactivates position 8, directing sulfonylation to position 3.
Amidation with N-(2H-1,3-Benzodioxol-5-yl) Glycine
Synthesis of the Benzodioxol-5-yl Fragment
N-(2H-1,3-benzodioxol-5-yl) glycine is prepared via reductive amination of piperonal (1,3-benzodioxole-5-carbaldehyde) with glycine ethyl ester, followed by hydrolysis.
Key Steps:
Coupling to the Quinoline Core
The acetamide bond is formed via carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Reaction Setup:
- Acid Component: 2-[6-Fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetic acid (1.0 eq)
- Amine Component: N-(2H-1,3-benzodioxol-5-yl) glycine (1.1 eq)
- Coupling Reagents: EDC (1.2 eq), HOBt (1.2 eq)
- Solvent: DMF, 0°C → 25°C, 12 h
- Yield: 70–75%
Purification and Characterization
Crystallization Techniques
The final compound is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals suitable for X-ray diffraction.
Crystallographic Data (Analogous Compound):
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.82–7.75 (m, 4H, Ar–H), 6.92 (s, 1H, benzodioxole), 4.62 (s, 2H, CH₂)
- HRMS (ESI+): m/z calc. for C₂₄H₁₆F₂N₂O₆S [M+H]⁺: 523.0934; found: 523.0936
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the key synthetic steps for preparing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, including:
- Quinoline core formation : Cyclization of precursors under controlled temperature (e.g., 80–100°C) in polar aprotic solvents like DMF or DMSO .
- Sulfonylation : Introduction of the 4-fluorobenzenesulfonyl group using coupling agents (e.g., carbodiimides) at 0–5°C to minimize side reactions .
- Acetamide coupling : Reaction of intermediates with activated carboxylic acids in the presence of bases like triethylamine .
Optimization : Reaction time, solvent polarity, and temperature are systematically varied and monitored via TLC or HPLC to maximize yield (typically 60–75%) and purity (>95%) .
Q. Which analytical techniques are critical for structural confirmation?
- NMR Spectroscopy : H and C NMR verify regiochemistry of the quinoline core and sulfonyl group placement .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 527.12) and fragmentation patterns .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What preliminary biological assays are used to evaluate its activity?
- In vitro enzyme inhibition : Dose-response assays (IC) against kinases or proteases linked to disease pathways (e.g., cancer, inflammation) .
- Antimicrobial screening : Minimum inhibitory concentration (MIC) tests in bacterial/fungal models .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HeLa) to assess safety margins .
Advanced Research Questions
Q. How can contradictory biological data across assays be resolved?
- Assay validation : Replicate studies using orthogonal methods (e.g., fluorescence-based vs. radiometric enzyme assays) .
- Solubility adjustments : Use of co-solvents (e.g., DMSO/PBS mixtures) to mitigate aggregation artifacts .
- Metabolic stability : Evaluate compound integrity via LC-MS after incubation with liver microsomes .
Q. What strategies optimize its pharmacokinetic (PK) profile for in vivo studies?
- Lipophilicity modulation : Introduce polar substituents (e.g., -OH, -COOH) to improve aqueous solubility, monitored via logP calculations (e.g., from 3.5 to 2.8) .
- Pro-drug approaches : Masking the acetamide group with enzymatically cleavable esters to enhance bioavailability .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fractions and adjust dosing regimens .
Q. How is structure-activity relationship (SAR) explored for target selectivity?
- Scaffold diversification : Synthesize analogs with modified substituents (e.g., -Cl instead of -F on the benzodioxole ring) .
- Molecular docking : Computational modeling against target proteins (e.g., COX-2, EGFR) to predict binding affinities .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) using 3D-QSAR models .
Q. What methodologies validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization upon compound binding .
- Western blotting : Quantify downstream signaling markers (e.g., phosphorylated ERK for kinase inhibition) .
- CRISPR-Cas9 knockout : Confirm activity loss in target-deficient cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
